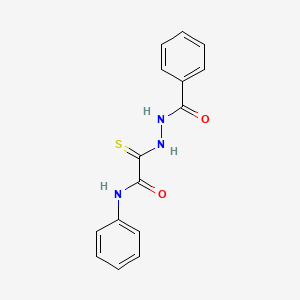

2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

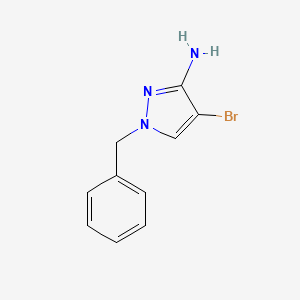

The compound "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" appears to be a derivative of thioxoacetamide, which is a functional group containing a sulfur atom double-bonded to a carbon atom, adjacent to an acetamide group. This compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thioxoacetamide moiety and a benzoyl group. These types of compounds are of interest due to their potential biological activities, including antibacterial properties as seen in the first paper .

Synthesis Analysis

The synthesis of related compounds typically involves a sequence of reactions starting with amines or amides, which are then reacted with various electrophiles to introduce different substituents. For example, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, substituted benzamides can be synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These methods suggest that the synthesis of "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" could potentially be achieved through analogous synthetic routes involving the appropriate starting materials and electrophilic reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide" is characterized by various spectroscopic techniques, as well as single crystal X-ray data in some cases . These techniques allow for the confirmation of the molecular structure, including the arrangement of atoms and the presence of specific functional groups. The presence of a thioxoacetamide group is a key structural feature, which can be confirmed through spectral analysis.

Chemical Reactions Analysis

Compounds containing thioxoacetamide groups can participate in a variety of chemical reactions. For instance, they can act as electrophilic building blocks for the formation of ring-annulated products, as seen in the synthesis of thiazolo[3,2-a]pyrimidinones . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the electrophilicity of the carbonyl carbon and the overall stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thioxoacetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications, especially in medicinal chemistry. The antibacterial activity of these compounds, as demonstrated in the first paper, suggests that they have the potential to interact with biological targets, which is a significant aspect of their chemical properties . The solubility and stability of these compounds can be tailored by modifying their substituents, which can enhance their biological activity and pharmacokinetic properties.

特性

IUPAC Name |

2-(2-benzoylhydrazinyl)-N-phenyl-2-sulfanylideneacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)17-18-15(21)14(20)16-12-9-5-2-6-10-12/h1-10H,(H,16,20)(H,17,19)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKQWLFSANHOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)C(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-benzoylhydrazino)-N-phenyl-2-thioxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293016.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)